molecular formula C13H9FO2 B6377496 5-(2-Fluorophenyl)-2-formylphenol CAS No. 1261898-09-2

5-(2-Fluorophenyl)-2-formylphenol

Cat. No.: B6377496
CAS No.: 1261898-09-2
M. Wt: 216.21 g/mol
InChI Key: XMYXZHNQPKLQNK-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-2-formylphenol is an aromatic compound characterized by the presence of a fluorine atom on the phenyl ring and a formyl group on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-2-formylphenol can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with phenol under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as chromatography, can help in obtaining the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-(2-Fluorophenyl)-2-carboxyphenol.

    Reduction: 5-(2-Fluorophenyl)-2-hydroxyphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(2-Fluorophenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Fluorophenyl)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a formyl group.

    5-(2-Fluorophenyl)-2-carboxyphenol: Similar structure but with a carboxylic acid group instead of a formyl group.

    5-(2-Fluorophenyl)-2-methoxyphenol: Similar structure but with a methoxy group instead of a formyl group.

Uniqueness

5-(2-Fluorophenyl)-2-formylphenol is unique due to the presence of both a fluorine atom and a formyl group, which impart distinct chemical properties

Properties

IUPAC Name

4-(2-fluorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-4-2-1-3-11(12)9-5-6-10(8-15)13(16)7-9/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYXZHNQPKLQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685035
Record name 2'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-09-2
Record name 2'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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